molecular formula C22H23N3O4 B3013629 N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251559-43-9

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No.: B3013629
CAS No.: 1251559-43-9
M. Wt: 393.443
InChI Key: IVFCXGLYJGGKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Agent Development

Research by Chang et al. (1999) delved into the synthesis of compounds including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These compounds exhibited notable inhibitory activities in cytotoxic test systems, suggesting potential as antineoplastic agents (Chang et al., 1999).

Synthesis and Biological Activity

Nandini et al. (2014) explored the synthesis of naphthyridine derivatives, which could include compounds like this compound. They noted the potential for room temperature synthesis under aerobic conditions, hinting at the chemical's practical applications in pharmaceutical contexts (Nandini et al., 2014).

Topoisomerase-I Targeting and Cytotoxicity

Singh et al. (2003) examined compounds related to this compound for their topoisomerase-I targeting activity and cytotoxicity. They found that certain analogues exhibited greater activity than camptothecin, a known anticancer drug, suggesting significant therapeutic potential (Singh et al., 2003).

Dual Inhibition of Tyrosine Kinases

Thompson et al. (2005) studied similar compounds for their inhibitory effects on fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. This research indicates the compound's potential in cancer treatment, particularly in targeting specific growth factors (Thompson et al., 2005).

Fluorescence Properties and DNA Detection

Okuma et al. (2017) synthesized 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, related to the compound , demonstrating enhanced fluorescence in the presence of double-stranded DNA. This property could be useful in biochemical assays and molecular biology research (Okuma et al., 2017).

Coordination Chemistry and Catalysis

Sinha et al. (2009) focused on the coordination of naphthyridine-functionalized N-heterocyclic carbene to various metals, including palladium and ruthenium. This research highlights the potential application of similar compounds in catalysis and material science (Sinha et al., 2009).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFCXGLYJGGKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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